

Application Notes and Protocols for BI 653048 Phosphate In Vitro Assays

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Compound of Interest

Compound Name: BI 653048 phosphate

Cat. No.: B606089

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Introduction

BI 653048 phosphate is a selective and orally active nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is classified as a "dissociated" GR agonist, which means it exhibits distinct transcriptional regulatory profiles for gene transrepression and transactivation.[3][4][5] This dissociation is hypothesized to separate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (often linked to transactivation) commonly associated with glucocorticoid therapy.[3][4] In addition to its primary activity as a GR agonist, BI 653048 has also been identified as an inhibitor of Hepatitis C virus (HCV) NS3 protease.[1][2]

These application notes provide an overview of the in vitro pharmacological profile of **BI 653048 phosphate** and detailed protocols for key assays to evaluate its activity.

Data Presentation

The following tables summarize the quantitative in vitro data for **BI 653048 phosphate**.

Table 1: Glucocorticoid Receptor and Anti-Inflammatory Activity

Target/Assay	IC50	Cell Line/System	Notes
Glucocorticoid Receptor (GR)	55 nM[1][2][3]	Sf9 cell cytosol with human GR[6]	Competitive binding assay.
TNF-stimulated IL-6 Production	100 nM[1][2]	Mouse RAW cells[1][2]	Measures anti-inflammatory activity.
IL-6 Inhibition	23 nM[3]	Not specified	

Table 2: Cytochrome P450 and hERG Inhibition Profile

Target	IC50 (μM)[1][2][3][4]	Cell Line/System	Notes
CYP1A2	50	Recombinant human enzyme	Fluorogenic assay.
CYP2D6	41	Recombinant human enzyme	Fluorogenic assay.
CYP2C9	12	Recombinant human enzyme	Fluorogenic assay.
CYP2C19	9	Recombinant human enzyme	Fluorogenic assay.
CYP3A4	8	Recombinant human enzyme	Fluorogenic assay.
hERG Ion Channel	>30	Recombinant HEK293 cells[1][2]	Patch-clamp assay.

Table 3: Antiviral Activity

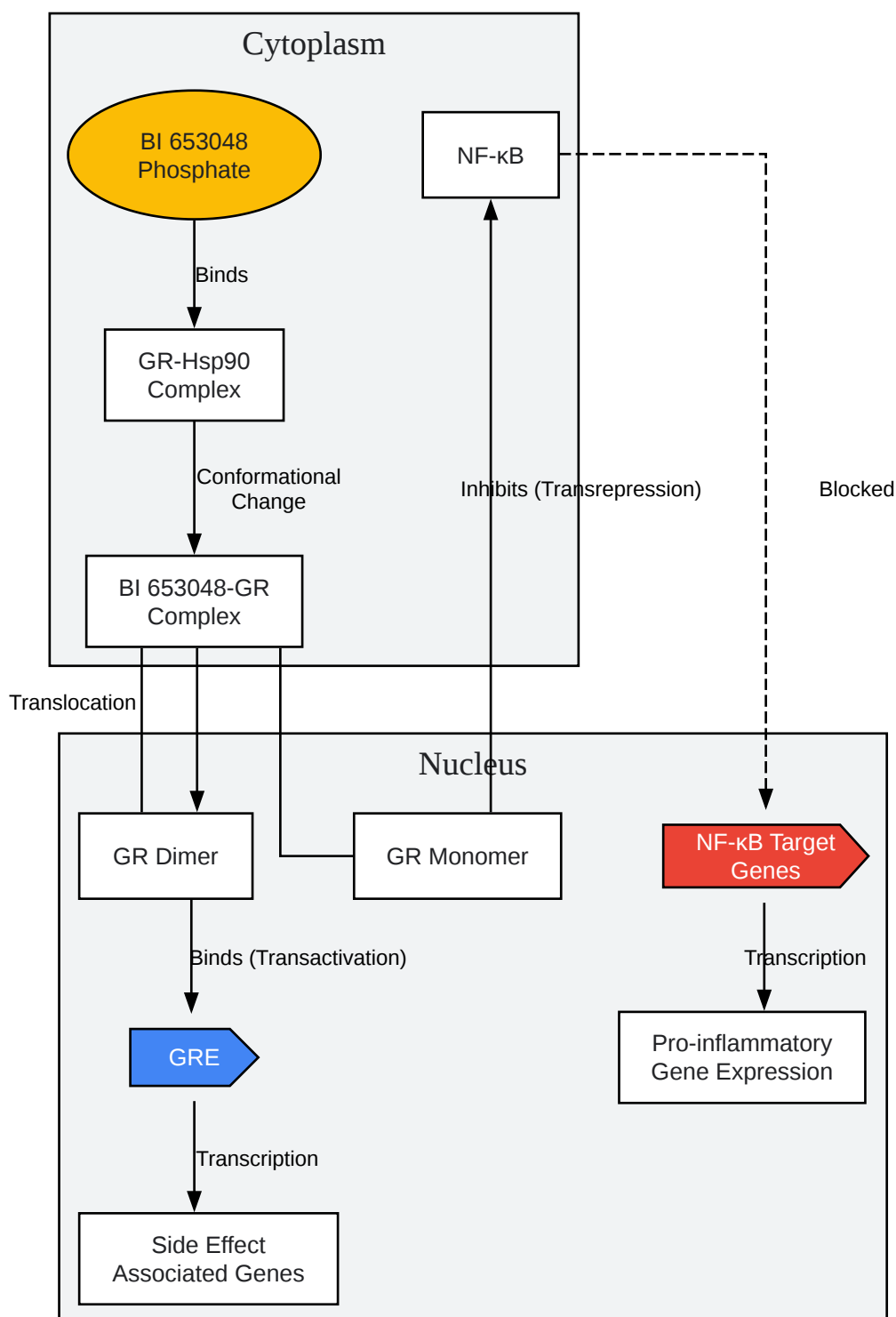
Target	Activity	Notes
HCV NS3 Protease	Inhibitor[1][2]	Further characterization of IC50 is required.

Signaling Pathway

BI 653048 phosphate exerts its primary effects through the glucocorticoid receptor signaling pathway. As a GR agonist, it binds to the receptor in the cytoplasm, leading to the dissociation of chaperone proteins, dimerization, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex modulates gene expression through two main mechanisms:

- **Transrepression:** The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF- κ B and AP-1. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.
- **Transactivation:** The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

The "dissociated" nature of BI 653048 suggests a preference for the transrepression pathway over the transactivation pathway.



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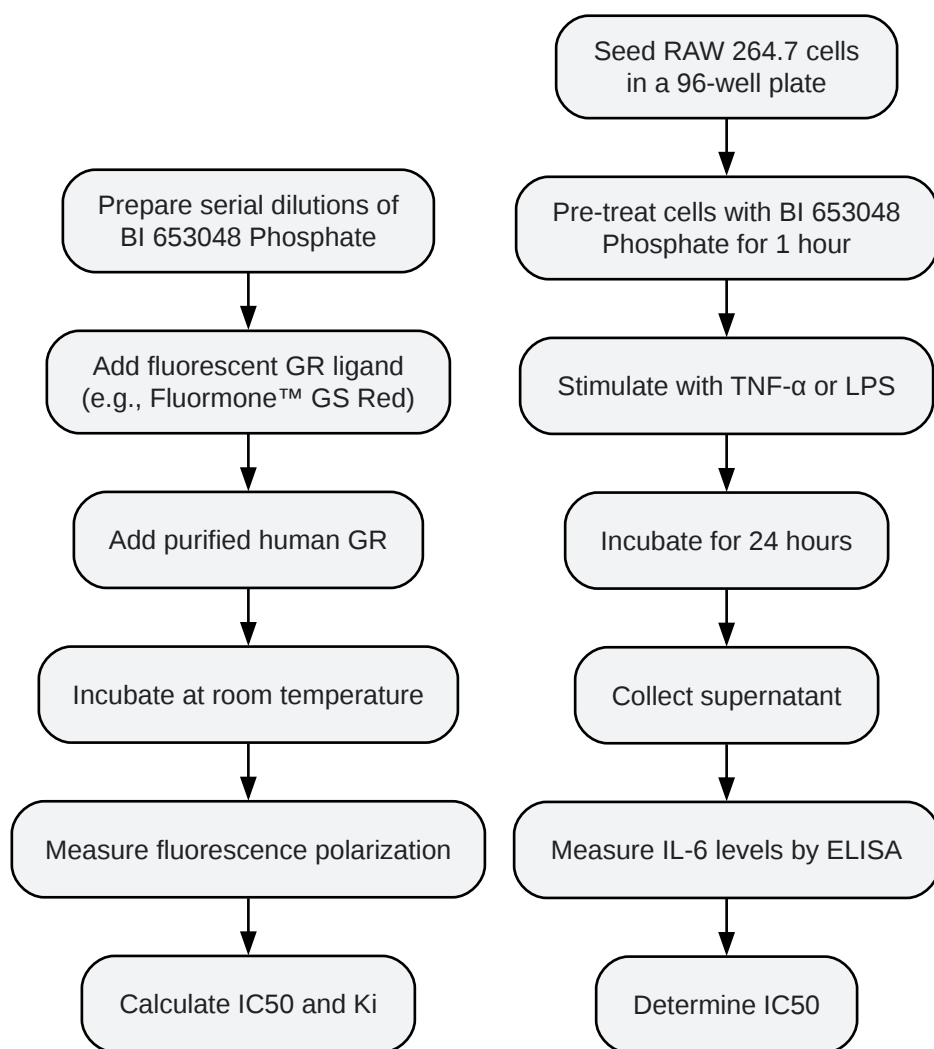
Caption: Glucocorticoid Receptor Signaling Pathway of BI 653048.

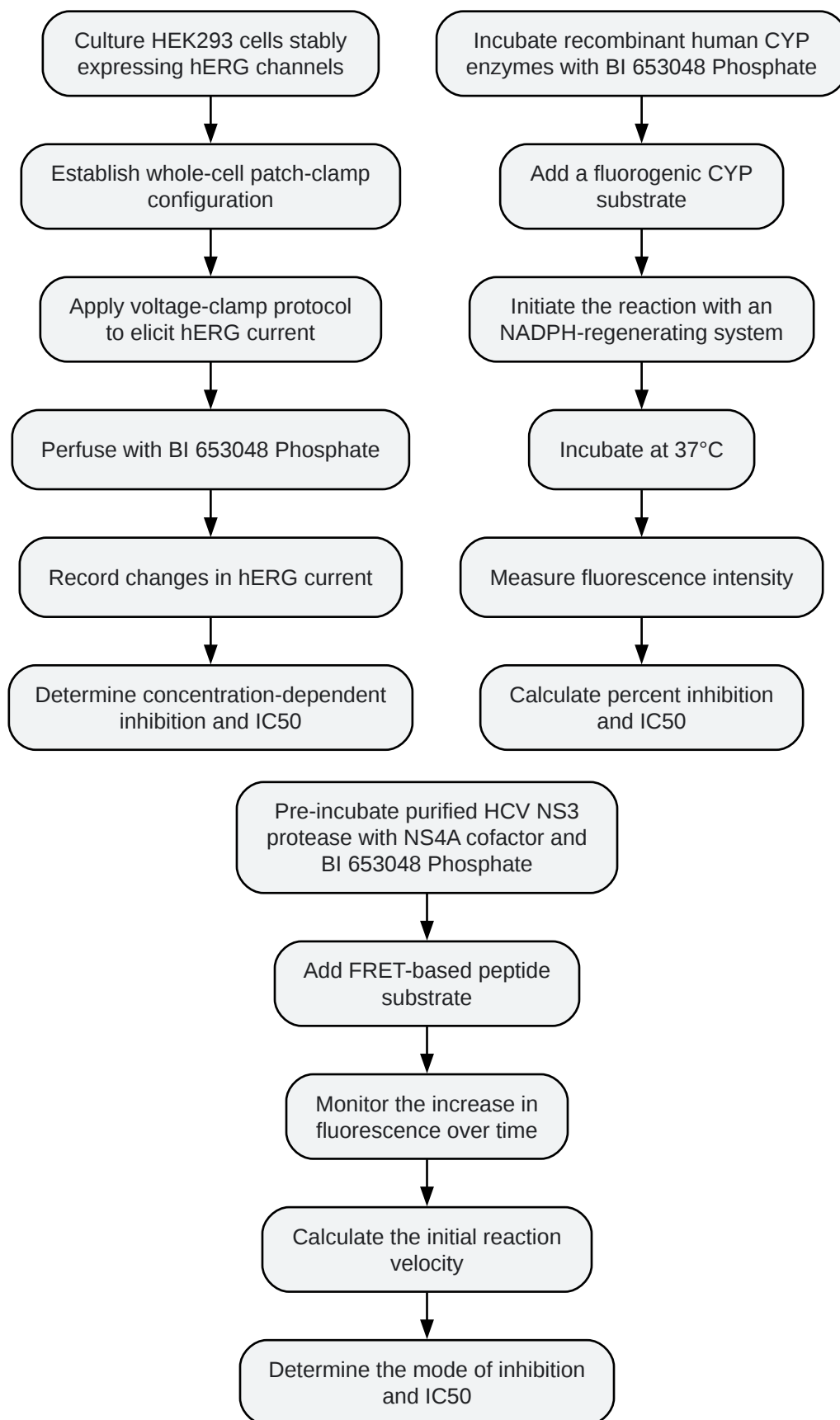
Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of **BI 653048 phosphate** for the glucocorticoid receptor using fluorescence polarization.

Workflow:





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